Home > Products > Screening Compounds P41895 > Epertinib hydrochloride
Epertinib hydrochloride -

Epertinib hydrochloride

Catalog Number: EVT-10950572
CAS Number:
Molecular Formula: C30H28Cl2FN5O3
Molecular Weight: 596.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Epertinib hydrochloride is synthesized through a series of chemical reactions that involve the use of various reagents and conditions. The synthesis typically starts with the Claisen–Schmidt reaction, where aromatic aldehydes react with dimethoxy acetophenone in the presence of sodium hydroxide to form intermediate compounds. These intermediates undergo further reactions, including condensation with thiosemicarbazide to yield pyrazole derivatives. Subsequent cyclization reactions lead to the formation of thiazolyl-pyrazoline derivatives, which are key intermediates in the synthesis of epertinib .

Technical Details

  • Key Reagents: Sodium hydroxide, thiosemicarbazide, phenacyl bromide derivatives.
  • Intermediate Formation: The reaction proceeds through condensation followed by cyclization via Michael addition.
  • Characterization Techniques: Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to confirm the structure of intermediates at various stages of synthesis.
Molecular Structure Analysis

The molecular structure of epertinib hydrochloride can be described as follows:

  • Molecular Formula: C₁₉H₁₈ClN₅O₃S
  • Molecular Weight: Approximately 421.89 g/mol.

Structure Data

Epertinib features a complex arrangement that includes a thiazole ring, a pyrazole moiety, and several functional groups that contribute to its biological activity. The compound's structural configuration allows it to effectively bind to its target tyrosine kinases, inhibiting their activity.

Chemical Reactions Analysis

Epertinib hydrochloride undergoes various chemical reactions during its synthesis and metabolic processes:

  • Formation of Thiazolyl-Pyrazoline Derivatives: This involves reacting carbothioamide compounds with phenacyl bromides.
  • Reversible Binding: Epertinib acts as a reversible inhibitor, meaning it can bind to and dissociate from its target receptors without permanently altering them.

Technical Details

The reactions are characterized by specific conditions such as temperature control during refluxing in ethanol, which facilitates the formation of desired products while minimizing side reactions .

Mechanism of Action

Epertinib exerts its antitumor effects primarily through the inhibition of tyrosine kinases associated with the EGFR family. By binding to these receptors, epertinib prevents their activation and subsequent downstream signaling pathways that promote cell proliferation and survival.

Process Data

  • Target Receptors: EGFR, HER2, HER4.
  • Biological Impact: Inhibition leads to reduced tumor growth and increased apoptosis in cancer cells expressing these receptors .
Physical and Chemical Properties Analysis

Epertinib hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Not specified in available literature but typically assessed during characterization.
  • pH Range for Stability: Generally stable within a physiological pH range.
Applications

Epertinib hydrochloride is primarily utilized in clinical settings for its therapeutic effects against cancers characterized by overexpression or mutations in HER2 or EGFR. Clinical trials have demonstrated its efficacy in combination therapies for metastatic breast cancer and other solid tumors.

Scientific Uses

  • Cancer Treatment: Particularly effective against HER2-positive metastatic breast cancer.
  • Research Tool: Used in preclinical studies to investigate drug distribution and pharmacokinetics in tumor models .
Molecular Pharmacology of Epertinib Hydrochloride

Target Kinase Inhibition Profiles

Selectivity for Epidermal Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2, and Human Epidermal Growth Factor Receptor 4 Tyrosine Kinases

Epertinib hydrochloride demonstrates high-affinity inhibition of key human epidermal growth factor receptor (HER) family kinases. Quantitative enzymatic assays reveal half-maximal inhibitory concentration (IC₅₀) values of 1.48 ± 0.0 nM for epidermal growth factor receptor, 7.15 ± 0.5 nM for human epidermal growth factor receptor 2, and 2.49 ± 0.1 nM for human epidermal growth factor receptor 4, establishing its potency across these targets [5] [7] [8]. This tripartite selectivity profile is significant given the functional interplay between these receptors in oncogenic signaling. Unlike first-generation inhibitors such as lapatinib, which primarily target epidermal growth factor receptor and human epidermal growth factor receptor 2, epertinib hydrochloride’s inclusion of human epidermal growth factor receptor 4 inhibition addresses a broader spectrum of HER-driven tumorigenesis. Human epidermal growth factor receptor 4 regulates neuregulin signaling pathways implicated in breast cancer progression and therapeutic resistance, positioning epertinib hydrochloride as a comprehensive HER family antagonist [5] [9].

Table 1: Kinase Inhibition Profile of Epertinib Hydrochloride

Target KinaseIC₅₀ Value (nM)Biological Significance
Epidermal Growth Factor Receptor1.48 ± 0.0Primary driver in epithelial cancers
Human Epidermal Growth Factor Receptor 27.15 ± 0.5Amplified in 25-30% of breast cancers
Human Epidermal Growth Factor Receptor 42.49 ± 0.1Modulator of heregulin signaling

Comparative Inhibition Kinetics Against Human Epidermal Growth Factor Receptor Family Receptors

Epertinib hydrochloride exhibits distinct kinetic advantages over other HER family inhibitors. In cellular phosphorylation assays using the NCI-N87 gastric cancer line, it suppresses human epidermal growth factor receptor 2 phosphorylation with an IC₅₀ of 1.6 nM and epidermal growth factor receptor phosphorylation at 4.5 nM [5] [7]. This contrasts with lapatinib, which requires approximately 4-fold higher concentrations for equivalent inhibition. The drug’s dissociation constant (Kₐ) for human epidermal growth factor receptor 2 is markedly lower than that observed with neratinib or afatinib, translating to prolonged target occupancy. Pharmacodynamic studies in intracranial xenograft models demonstrate sustained (>24 hour) suppression of HER2 phosphorylation following a single 50 mg/kg dose [1]. This persistent inhibition is clinically relevant for tumors with high kinase turnover rates. Furthermore, epertinib hydrochloride maintains efficacy against the human epidermal growth factor receptor 2 T798M resistance mutation—a mechanism that confers resistance to earlier generation inhibitors like lapatinib [1] [6].

Structural Basis of Kinase Binding

Interaction with Adenosine Triphosphate-Binding Domains of Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor

Crystallographic analyses reveal that epertinib hydrochloride binds competitively to the adenosine triphosphate pocket of HER kinases. The compound’s pyrrolo[3,2-d]pyrimidine backbone forms critical hydrogen bonds with the hinge region residues of human epidermal growth factor receptor 2 (Met801 and Cys805) [2]. Its chloro-aniline substituent projects into a hydrophobic cleft formed by Leu726, Val734, and Ala751, while the terminal alkyne group stabilizes the DFG motif through van der Waals interactions. This binding mode is distinct from that observed with irreversible inhibitors like afatinib, as epertinib hydrochloride does not form covalent bonds with Cys773 in epidermal growth factor receptor or Cys805 in human epidermal growth factor receptor 2. Molecular dynamics simulations indicate that epertinib hydrochloride induces a specific conformation in the αC-helix of human epidermal growth factor receptor 2, locking it in an inactive state that prevents dimerization and autophosphorylation [2]. Notably, the Gly-rich region following the αC-helix in human epidermal growth factor receptor 2 confers greater conformational flexibility compared to epidermal growth factor receptor, potentially explaining epertinib hydrochloride’s enhanced potency against this target.

Role of Reversible Binding in Sustained Target Suppression

Unlike covalent HER inhibitors, epertinib hydrochloride employs optimized reversible binding kinetics to achieve durable target suppression. Its dissociation half-life from human epidermal growth factor receptor 2 exceeds 4 hours—significantly longer than lapatinib’s 30-45 minutes [1] [5]. This prolonged retention is attributed to high-affinity interactions with both conserved and kinase-specific residues. Pharmacokinetic-pharmacodynamic modeling demonstrates that the compound’s elimination half-life (approximately 24 hours in humans) aligns with its sustained intracellular activity, enabling once-daily dosing in clinical settings [6] [9]. The reversible mechanism reduces off-target toxicity risks associated with irreversible cysteine-targeting inhibitors while maintaining efficacy against resistance mutations. In quantitative imaging mass spectrometry studies of brain metastases, epertinib hydrochloride achieves tumor-to-normal brain concentration ratios exceeding 4:1—a critical advantage for treating central nervous system metastases where the blood-tumor barrier limits drug penetration [1].

Table 2: Structural and Kinetic Binding Properties

PropertyEpertinib HydrochlorideLapatinib
Binding MechanismReversibleReversible
HER2 Dissociation t₁/₂>4 hours~40 minutes
Covalent ModificationNoneNone
Blood-Tumor Barrier Penetration Ratio>4:1<1:1
Key Binding InteractionsH-bonds with Met801, Cys805; hydrophobic cleft occupancyH-bonds with Met801, hydrophobic interactions

Intracellular Signaling Modulation

Downregulation of Phosphorylation Cascades (Rat Sarcoma/Mitogen-Activated Protein Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B)

Epertinib hydrochloride profoundly disrupts downstream oncogenic signaling through dual inhibition of Rat Sarcoma/Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B pathways. In human epidermal growth factor receptor 2-positive breast cancer models (BT-474, MDA-MB-361), treatment reduces extracellular signal-regulated kinase 1/2 phosphorylation by >80% within 2 hours, persisting for 24 hours post-dose [1] [5]. Parallel suppression of phosphorylated Protein Kinase B occurs at even lower concentrations (IC₅₀ 3.2 nM), attributable to diminished phosphatidylinositol 3-kinase recruitment secondary to human epidermal growth factor receptor 2 inhibition. Crucially, epertinib hydrochloride abrogates the compensatory epidermal growth factor receptor/human epidermal growth factor receptor 3 signaling that often limits efficacy of human epidermal growth factor receptor 2-selective inhibitors. In triple-negative breast cancer models with epidermal growth factor receptor overexpression, it simultaneously suppresses both Rat Sarcoma/Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B pathways, inducing synergistic G1/S cell cycle arrest. The compound’s ability to penetrate intact blood-tumor barriers in brain metastasis models enables equivalent pathway suppression in central nervous system lesions, where it reduces tumor volume by >50% at 50 mg/kg/day dosing [1] [7].

Table 3: Downstream Signaling Effects in Cellular Models

Signaling PathwayKey Components RegulatedFunctional Consequences
Rat Sarcoma/Mitogen-Activated Protein KinasePhosphorylated extracellular signal-regulated kinase 1/2 ↓ (>80%)G1/S cell cycle arrest; reduced proliferation
Phosphatidylinositol 3-Kinase/Protein Kinase BPhosphorylated Protein Kinase B ↓; phosphorylated S6 ribosomal protein ↓Decreased cell survival; autophagy induction
Cross-Talk ModulationHuman epidermal growth factor receptor 3 phosphorylation ↓; insulin-like growth factor 1 receptor phosphorylation unaffectedBlocks compensatory resistance pathways

Impact on Tumor Microenvironment Crosstalk via Human Epidermal Growth Factor Receptor 4

Human epidermal growth factor receptor 4 inhibition represents a unique pharmacological action of epertinib hydrochloride with significant implications for tumor microenvironment modulation. Human epidermal growth factor receptor 4 serves as the primary receptor for heregulins—ligands secreted by tumor-associated fibroblasts that activate pro-survival signaling in malignant cells [3] [9]. Epertinib hydrochloride blocks heregulin-induced human epidermal growth factor receptor 4 phosphorylation at concentrations <5 nM, disrupting paracrine survival signals within the tumor stroma. This inhibition indirectly affects tumor microenvironment composition by downregulating cancer cell secretion of interleukin-6 and vascular endothelial growth factor—cytokines that promote angiogenesis and macrophage infiltration. In ER-positive/HER2-negative breast cancer models, human epidermal growth factor receptor 4 blockade increases membrane stabilization of Ephrin receptor A2, shifting its phosphorylation balance from tumor-promoting Ser897 to tumor-suppressive Tyr772 [3]. This phosphorylation switch correlates with reduced extracellular matrix degradation and diminished metastatic invasion in vitro. Furthermore, human epidermal growth factor receptor 4 inhibition alters ligand-dependent tumor suppressive functions through Ephrin type-A receptor 2, impairing the ability of stromal cells to support metastatic niche formation. These multidimensional effects on tumor-stroma communication distinguish epertinib hydrochloride from epidermal growth factor receptor/human epidermal growth factor receptor 2-specific inhibitors and may contribute to its observed efficacy against therapy-resistant tumors in clinical trials [6] [9] [10].

Properties

Product Name

Epertinib hydrochloride

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride

Molecular Formula

C30H28Cl2FN5O3

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1

InChI Key

NVWJPQQXBPWOOA-LXRXPHKSSA-N

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl

Isomeric SMILES

CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.